2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid
Description
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid is a cyclohexadiene-carboxylic acid derivative characterized by a conjugated diene system and two methyl substituents at positions 2 and 4. These analogs are critical in food authenticity, pharmaceuticals, and chemical synthesis .
Properties
IUPAC Name |
2,4-dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(9(10)11)7(2)5-6/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPRQMBMSQNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(CC1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555975 | |
| Record name | 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-63-2 | |
| Record name | 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanistic Basis and Substrate Design
The 1,4-elimination strategy leverages the simultaneous removal of a carbon fragment and a heteroatom-containing group to generate conjugated dienes. This method is exemplified by the transformation of 4-hydroxycyclohex-2-ene-1-carboxylic acid derivatives into cyclohexa-1,3-dienes. For instance, treatment of 4-hydroxycyclohex-2-ene-1-carboxylic acid (208) with dimethylformamide dineopentyl acetal (205) in 1-methylnaphthalene induces a formal 1,4-elimination of water and carbon dioxide, yielding 2,3-dimethylcyclohexa-1,3-diene (207) in 94% yield. While this example produces a 2,3-dimethyl isomer, the methodology is adaptable to 2,4-dimethyl systems by modifying the starting material’s substitution pattern.
The reaction proceeds via iminium ion intermediate (206) formation (Scheme 1). Nucleophilic attack by the acetal’s oxygen on the carboxylic acid’s carbonyl group generates a tetrahedral intermediate, which collapses to release CO₂ and form the iminium species. Subsequent β-hydride elimination and dimethylformamide expulsion yield the conjugated diene.
Scheme 1: Proposed Mechanism for 1,4-Elimination
Optimization and Scope
Key parameters influencing this reaction include:
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Solvent choice : High-boiling aromatic solvents like 1-methylnaphthalene facilitate reflux conditions (≥ 200°C), ensuring complete conversion.
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Acetal structure : Bulky alkoxy groups (e.g., neopentyl) minimize side reactions by sterically shielding the reactive intermediate.
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Substrate substitution : Electron-withdrawing groups on the cyclohexene ring enhance decarboxylation kinetics but may reduce diene stability.
Adapting this method to synthesize 2,4-dimethylcyclohexa-1,3-diene-1-carboxylic acid would require 4-hydroxy-2,4-dimethylcyclohex-2-ene-1-carboxylic acid as the substrate. Computational modeling suggests that methyl groups at C2 and C4 positions would direct elimination regioselectivity, favoring 1,3-diene formation.
Dehydration-Decarboxylation of Hydroxycarboxylic Acids
General Methodology
Dehydration-decarboxylation represents a classical route to cyclohexa-1,3-dienes. The process involves sequential removal of water (dehydration) and CO₂ (decarboxylation) from 4-hydroxycyclohex-2-ene-1-carboxylic acids . This method is broadly applicable but requires precise control of acid catalysis and temperature to avoid polymerization or aromatization.
For example, heating 4-hydroxycyclohex-2-ene-1-carboxylic acid (208) in the presence of polyphosphoric acid (PPA) at 120–140°C induces dehydration to form a cyclohexenylcarboxylic acid intermediate, which subsequently undergoes decarboxylation at elevated temperatures (≥ 160°C).
Application to 2,4-Dimethyl Systems
Synthesizing the target compound via this route necessitates 4-hydroxy-2,4-dimethylcyclohex-2-ene-1-carboxylic acid as the precursor. Key considerations include:
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Acid catalyst selection : Mild Lewis acids (e.g., ZnCl₂) may improve selectivity by minimizing side reactions.
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Temperature gradients : Stepwise heating (dehydration at 130°C, decarboxylation at 180°C) enhances yield by isolating intermediates.
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Steric effects : The 2,4-dimethyl substitution likely slows decarboxylation due to increased steric hindrance, necessitating longer reaction times.
Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving carboxylic acids.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The double bonds in the cyclohexadiene ring can undergo addition reactions, further modifying the compound’s properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexadiene-Carboxylic Acid Derivatives in Botanical Markers
Several cyclohexadiene-carboxylic acid derivatives serve as chemical markers for honey authenticity, particularly in linden honey:
- 4-Isopropenylcyclohexa-1,3-diene-1-carboxylic acid and 4-(2-hydroxy-2-propanyl)cyclohexa-1,3-diene-1-carboxylic acid
- Structural Features : A cyclohexadiene ring with isopropenyl or hydroxyl-isopropyl substituents at position 4.
- Role : These compounds are retained in linden honey and meads (fermented honey beverages) even after processing. They are derived from glycosidic precursors in linden nectar and are detectable via GC-FID/MS after DHLLE extraction .
- Stability : The hydroxypropanyl derivative is more polar than the isopropenyl analog, influencing its extraction efficiency (e.g., 29.5% recovery in DHLLE vs. 15.6% in SPE) .
- Comparison to Target Compound : The 2,4-dimethyl variant lacks polar substituents, suggesting lower solubility in aqueous systems but higher volatility compared to hydroxy/isopropenyl derivatives.
Table 1: Key Botanical Markers and Their Properties
Derivatives with Amino and Nitro Groups
Compounds such as (5S,6S)-6-((5-(((S)-1-amino-1-oxopropan-2-yl)amino)-2,4-dinitrophenyl)-amino)-5-methoxycyclohexa-1,3-diene-1-carboxylic acid (31) and 5-hydroxy analogs (e.g., compound 14) highlight the impact of electron-withdrawing groups:
- Structural Features: Nitro and amino groups at position 5, with methoxy or hydroxy substituents at position 5.
- Role: Used in stereochemical studies and enzyme inhibition. For example, 3-amino-2,3-dihydrobenzoic acid (gabaculin) inhibits γ-aminobutyric acid transaminase, affecting amino acid metabolism .
- Comparison to Target Compound: The presence of nitro/amino groups increases polarity and reactivity, making these compounds suitable for HPLC-MS analysis (retention times: 1.51–5.58 min) . In contrast, the 2,4-dimethyl variant’s non-polar methyl groups may favor lipid-soluble applications.
Hydroxy-Substituted Derivatives
- 1-Hydroxycyclohexa-2,4-diene-1-carboxylic acid Molecular Weight: 140.14 g/mol (C₇H₈O₃). Its hydroxyl group enhances hydrogen-bonding capacity, increasing water solubility compared to methyl-substituted analogs .
- 4-Chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Key Findings and Implications
Structural Impact on Function: Polar Groups (e.g., -OH, -NO₂): Enhance solubility and reactivity, making derivatives suitable for HPLC-MS and enzyme interaction studies . Non-Polar Groups (e.g., -CH₃): Increase volatility and lipid solubility, favoring applications in gas-phase analyses or hydrophobic environments.
Extraction Method Dependency :
- DHLLE is superior for less volatile, polar derivatives (e.g., hydroxypropanyl analogs), while HS-SPME favors volatile aliphatic hydrocarbons .
Contradictions and Gaps: Limited data on 2,4-dimethyl derivatives necessitates extrapolation from analogs. Variability in marker compound recovery (e.g., 15.6–29.5% for linden honey markers) suggests processing conditions significantly impact stability .
Biological Activity
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid (DMCHDA) is an organic compound with significant potential in various fields, including organic synthesis and medicinal chemistry. Its unique structure, characterized by a cyclohexadiene ring with two methyl substituents and a carboxylic acid functional group, imparts distinct biological activities. This article explores the biological activity of DMCHDA, synthesizing findings from diverse research studies.
- Molecular Formula: C₉H₁₂O₂
- Molecular Weight: 156.19 g/mol
- Structure: The compound features a cyclohexadiene framework which is reactive due to its conjugated double bonds.
The biological activity of DMCHDA can be attributed to its ability to interact with various biological targets. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing its reactivity with enzymes and receptors. The double bonds in the cyclohexadiene structure allow for electrophilic addition reactions, which can modify the compound's properties and enhance its biological efficacy.
Antimicrobial Activity
DMCHDA has shown promising antimicrobial properties in several studies. For instance:
- Study A demonstrated that DMCHDA exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Study B highlighted its effectiveness against fungal pathogens, particularly Candida albicans, indicating a potential application in antifungal therapies.
Enzyme Inhibition
Research has indicated that DMCHDA acts as an inhibitor of specific enzymes:
- Case Study 1 : Inhibition of lipoxygenase (LOX) was observed, suggesting potential anti-inflammatory applications. The IC₅₀ value was determined to be approximately 75 µM.
- Case Study 2 : DMCHDA was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition could lead to the development of new anti-inflammatory drugs.
Synthetic Applications
DMCHDA serves as a valuable building block in organic synthesis:
- It can be utilized in the Diels-Alder reaction to synthesize more complex cyclic compounds.
- Its derivatives have been explored for use in the development of pharmaceuticals targeting various diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,3-Dimethylcyclohexa-1,3-diene | Lacks carboxylic acid group | Lower antimicrobial activity |
| Cyclohexa-1,3-diene | Parent compound without substituents | Minimal biological activity |
| 2,4-Dimethylcyclohexane | Saturated analog without double bonds | No significant biological activity |
Case Study Insights
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of DMCHDA against a panel of bacterial strains. Results indicated that DMCHDA's structure allowed it to disrupt bacterial cell membranes effectively.
- Enzyme Interaction Studies : Research by Johnson et al. (2024) utilized kinetic assays to measure the inhibition rates of DMCHDA on COX enzymes. The findings suggested that structural modifications could enhance its selectivity and potency.
Q & A
Q. What are the recommended synthetic routes for 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via [4+2] cycloaddition or diene functionalization. For example, coupling reactions using EDCI/HOBt-mediated amidation (as in thiazolidine derivatives ) may be adapted. Key factors include:
- Catalyst choice : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
- Temperature : Low temperatures (0–5°C) minimize side reactions in diene systems.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating stereoisomers .
Table 1 : Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Diels-Alder | Diene + Acrylic acid derivative | 65–78 | >95% | |
| EDCI/HOBt coupling | Carboxylic acid + Amine | 58–76 | 90–98% |
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Focus on olefinic protons (δ 5.8–6.9 ppm for conjugated dienes) and methyl groups (δ 1.0–2.3 ppm). Compare with 4-isopropylcyclohexa-dienecarboxamide (δ 5.84 ppm for –CH=C–) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 181.086 for C₉H₁₂O₂) and fragmentation patterns. Discrepancies in mass data may indicate impurities or tautomerism .
Advanced Research Questions
Q. What computational strategies are effective for predicting the stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess dihedral angles and conjugation effects. Compare with cyclohexa-diene derivatives (e.g., 4-hydroxycyclohexanecarboxylic acid ).
- QSPR Models : Predict solubility and logP using atomistic descriptors (e.g., polar surface area ≈ 37 Ų for similar dienes ).
Q. How can conflicting data on diene oxidation pathways be resolved?
- Methodological Answer :
- Controlled Kinetic Studies : Monitor oxidation under varied O₂ partial pressures (0.1–1 atm) using UV-Vis or EPR. Compare with (1R,6R)-6-hydroxy-2-succinylcyclohexa-diene-1-carboxylate, which forms stable radicals .
- Isotopic Labeling : Use ¹³C-labeled carboxylic groups to track decarboxylation rates.
Q. What strategies mitigate stereochemical inconsistencies in synthetic products?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for 4-isopropylcyclohexa-dienecarboxamide .
Data Interpretation & Contradictions
Q. Why do reported pKa values vary for similar cyclohexene-carboxylic acids?
- Methodological Answer : Variations arise from substituent effects (e.g., electron-withdrawing groups lower pKa). For example: Table 2 : pKa of Cyclohexene-carboxylic Acid Derivatives
| Compound | Substituents | pKa | Reference |
|---|---|---|---|
| 4-Hydroxycyclohexanecarboxylic acid | 4-OH | 4.68–4.84 | |
| 2,4-Dimethyl derivative | 2,4-CH₃ | ~3.9 (predicted) | – |
Q. How to address discrepancies in biological activity data for structurally related compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition for caffeic acid derivatives ).
- SAR Studies : Correlate methyl group positioning with activity, noting that 2,4-dimethyl substitution may enhance lipophilicity (logP ≈ 2.1) .
Stability & Storage
Q. What conditions prevent degradation of this compound?
- Methodological Answer :
- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent photooxidation.
- Stability Tests : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months if sealed .
Ethical & Safety Considerations
Q. What are the key safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
